molecular formula C28H24Cl2O7 B562988 双氯蒽并苯并恶唑酮 CAS No. 866022-28-8

双氯蒽并苯并恶唑酮

货号 B562988
CAS 编号: 866022-28-8
分子量: 543.4
InChI 键: ZGJMIZXNGYVIRM-XCZPVHLTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bischloroanthrabenzoxocinone, also known as (-)-BABX, is a potent Type II fatty acid synthesis (FASII) inhibitor . It inhibits fatty acid synthesis and shows antibacterial activities. It also inhibits the synthesis of phospholipid, DNA, RNA, protein, and cell wall .


Molecular Structure Analysis

The molecular weight of Bischloroanthrabenzoxocinone is 543.39 and its molecular formula is C28H24Cl2O7 . The structure includes a β-lactam ring, which is a common feature in many antibiotics .

科学研究应用

1. 抗菌活性及作为肝 X 受体配体的潜力

双氯蒽并苯并恶唑酮 (BABX) 表现出显着的抗菌活性,特别是对革兰氏阳性菌。它还显示出作为肝 X 受体 (LXR) 配体的潜力,LXR 在胆固醇稳态中起着至关重要的作用。BABX 对 LXRalpha-SPA 结合的 IC50 值值得注意,表明其在调节胆固醇水平方面的潜力 (Herath 等人,2005)

2. 在抑制 II 型脂肪酸合成中的作用

BABX 也因其在抑制 II 型脂肪酸合成中的作用而得到认可。这种抑制是其抗菌特性的一个重要方面,因为它针对的是细菌的基本代谢过程,有助于其对耐药菌株的有效性 (Herath 等人,2005)

3. 在抗菌药物开发中的应用

通过生物合成工程对包括 BABX 在内的一组蒽并苯并恶唑酮 (ABX) 的结构修饰导致了新型 ABX 类似物的产生。这些类似物表现出改善的抗菌活性,突出了 BABX 作为开发有效新抗菌剂的基础的潜力 (Mei 等人,2017)

4. 在癌症研究中的意义

尽管与 BABX 没有直接关系,但对相关蒽衍生物(如双蒽)的研究已在各种癌症模型中显示出显着的抗肿瘤活性。这表明 BABX 及其类似物在癌症研究和治疗中的潜力,为未来研究其对癌细胞的疗效提供了方向 (Alberts 等人,1982)

作用机制

Bischloroanthrabenzoxocinone acts as a potent Type II fatty acid synthesis (FASII) inhibitor . It has been shown to inhibit agonist binding to Liver X receptors (LXR). These receptors regulate the expression of the ABCA1 gene, which mediates the efflux of cholesterol from cells .

安全和危害

While specific safety and hazard information for Bischloroanthrabenzoxocinone was not found, it’s generally recommended to handle such compounds with care, using appropriate personal protective equipment and ensuring adequate ventilation .

属性

IUPAC Name

19,20-dichloro-16-oxapentacyclo[12.10.0.02,11.04,9.015,22]tetracosa-1(14),2,4,6,8,10,12,15(22),17,19,23-undecaen-21-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Cl2O2/c24-20-9-10-27-23-17-6-5-15-11-13-3-1-2-4-14(13)12-19(15)16(17)7-8-18(23)22(26)21(20)25/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPSZYNJYJMHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=C4OC=CC(=C(C5=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722781
Record name 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one

CAS RN

866022-28-8
Record name 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does bischloroanthrabenzoxocinone interact with its target and what are the downstream effects?

A1: Bischloroanthrabenzoxocinone (BABX) targets the bacterial type II fatty acid synthesis (FASII) pathway . While the exact mechanism of action within the FASII pathway is not fully elucidated in the provided research, its inhibitory effect on this pathway ultimately disrupts bacterial cell viability. This disruption makes BABX a promising candidate for the development of novel antibiotics .

Q2: What is the impact of bischloroanthrabenzoxocinone on different bacterial species?

A2: Research indicates that bischloroanthrabenzoxocinone demonstrates varying degrees of effectiveness against different bacterial species. For instance, it exhibits good antibacterial activity against Staphylococcus aureus and permeable Escherichia coli strains, with minimum inhibitory concentrations (MIC) ranging from 0.2 to 0.4 μg/mL . This difference in efficacy highlights the importance of further investigating its activity spectrum against a broader range of bacterial pathogens.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。